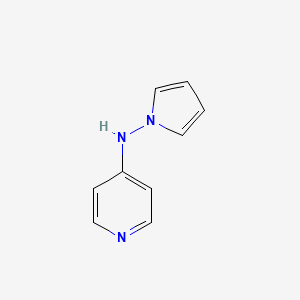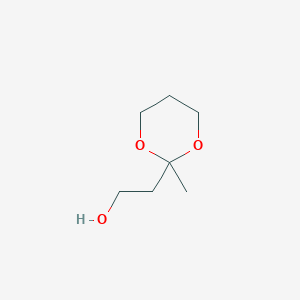![molecular formula C11H7NO3S B8640192 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 60206-84-0](/img/structure/B8640192.png)
2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of naphthoquinone derivatives with thiourea or thioacetamide under specific conditions. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with thiourea in the presence of a base such as triethylamine in dimethylformamide or dimethylsulfoxide yields the desired thiazole compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized naphthothiazoles.
Applications De Recherche Scientifique
2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Mécanisme D'action
The mechanism of action of 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, leading to the induction of reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells . The compound’s ability to interact with various molecular pathways makes it a promising candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Naphtho[2,3-d][1,2,3]triazole: Another heterocyclic compound with a similar naphthalene-thiazole structure.
Naphtho[1,2-d]imidazoles: Compounds with similar biological activities and structural features.
Uniqueness: 2,3-Dihydronaphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide stands out due to its specific inhibitory effects on enzymes like dihydroorotate dehydrogenase and its potential applications in both biological and industrial fields. Its unique structural properties also contribute to its distinct reactivity and functionalization potential.
Propriétés
Numéro CAS |
60206-84-0 |
|---|---|
Formule moléculaire |
C11H7NO3S |
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
1,1-dioxobenzo[g][1,2]benzothiazol-3-one |
InChI |
InChI=1S/C11H7NO3S/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)16(14,15)12-11/h1-6H,(H,12,13) |
Clé InChI |
GBSKHRJNENIIEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-Methanesulfonyl-1',2',3',6'-tetrahydro-[2,4']bipyridinyl-5-ol](/img/structure/B8640118.png)
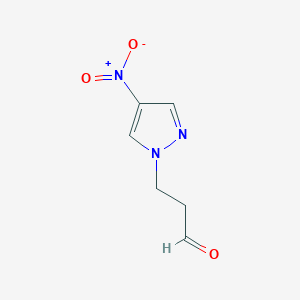

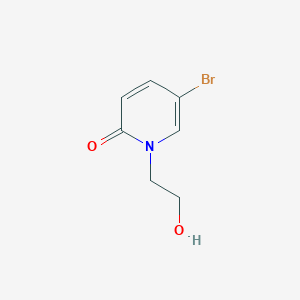

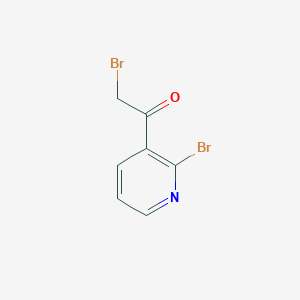

![methyl 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8640177.png)
![N-[(2-Chlorophenyl)methyl]-2,2-dimethoxyacetamide](/img/structure/B8640183.png)
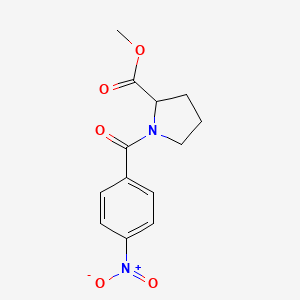
![8-Oxabicyclo[5.1.0]octan-2-one](/img/structure/B8640206.png)
